(2R)-2-[(oxan-4-yl)formamido]propanoic acid
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Overview
Description
(2R)-2-[(oxan-4-yl)formamido]propanoic acid is an organic compound with a unique structure that includes an oxane ring and a formamido group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(oxan-4-yl)formamido]propanoic acid typically involves the formation of the oxane ring followed by the introduction of the formamido group. One common method is the cyclization of a suitable precursor to form the oxane ring, followed by the reaction with formamide to introduce the formamido group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality. The use of advanced purification techniques such as chromatography and crystallization ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(oxan-4-yl)formamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formamido group to an amine.
Substitution: The oxane ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(2R)-2-[(oxan-4-yl)formamido]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-2-[(oxan-4-yl)formamido]propanoic acid involves its interaction with specific molecular targets. The formamido group can form hydrogen bonds with enzymes or receptors, influencing their activity. The oxane ring may also play a role in stabilizing the compound’s interaction with its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-[(oxan-4-yl)amino]propanoic acid: Similar structure but with an amino group instead of a formamido group.
(2R)-2-[(oxan-4-yl)carbamoyl]propanoic acid: Contains a carbamoyl group instead of a formamido group.
Uniqueness
(2R)-2-[(oxan-4-yl)formamido]propanoic acid is unique due to the presence of both the oxane ring and the formamido group, which confer specific chemical and biological properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H15NO4 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
(2R)-2-(oxane-4-carbonylamino)propanoic acid |
InChI |
InChI=1S/C9H15NO4/c1-6(9(12)13)10-8(11)7-2-4-14-5-3-7/h6-7H,2-5H2,1H3,(H,10,11)(H,12,13)/t6-/m1/s1 |
InChI Key |
DLEPCBYYGUHQCP-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)C1CCOCC1 |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCOCC1 |
Origin of Product |
United States |
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